N-(1-cyclopropylethyl)-2-iodoaniline

Description

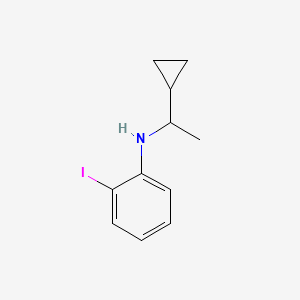

N-(1-cyclopropylethyl)-2-iodoaniline is a halogenated aniline derivative characterized by a cyclopropylethylamine substituent at the nitrogen atom and an iodine atom at the ortho position of the aromatic ring. The compound’s molecular formula is inferred as C₁₁H₁₃IN (based on and ), with a molecular weight of approximately 326.04 g/mol.

Properties

Molecular Formula |

C11H14IN |

|---|---|

Molecular Weight |

287.14 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-2-iodoaniline |

InChI |

InChI=1S/C11H14IN/c1-8(9-6-7-9)13-11-5-3-2-4-10(11)12/h2-5,8-9,13H,6-7H2,1H3 |

InChI Key |

YGBXHKSZCAQDAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=CC=CC=C2I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)-2-iodoaniline typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

Attachment to the Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through nucleophilic substitution reactions.

Iodination of Aniline: The aniline ring is iodinated at the 2-position using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

Coupling Reaction: Finally, the cyclopropylethyl group is coupled to the iodinated aniline through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1-cyclopropylethyl)-2-iodoaniline can undergo oxidation reactions, where the aniline ring is oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydroiodides.

Substitution: The iodine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic aromatic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines or hydroiodides.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-cyclopropylethyl)-2-iodoaniline is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and iodine atom contribute to the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(1-cyclopropylethyl)-2-iodoaniline with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₁H₁₃IN | ~326.04 | Cyclopropylethyl, ortho-iodo | High steric bulk; potential for ring-opening reactions due to cyclopropane strain |

| N-(cyclopropylmethyl)-2-iodoaniline | C₁₀H₁₂IN | 285.12 | Cyclopropylmethyl, ortho-iodo | Shorter alkyl chain; reduced steric hindrance compared to cyclopropylethyl analog |

| 2-iodo-N-[1-(pyridin-2-yl)ethyl]aniline | C₁₃H₁₃IN₂ | 324.16 | Pyridinylethyl, ortho-iodo | Presence of pyridine enhances coordination capacity; higher polarity |

| N-(Trifluoroacetyl)-2-iodoaniline | C₈H₅F₃INO | 315.03 | Trifluoroacetyl, ortho-iodo | Strong electron-withdrawing group; increased acidity at NH |

| N,N-Diisopropylaniline | C₁₂H₁₉N | 177.29 | Diisopropyl, no halogen | Lower molecular weight; hydrophobic; limited cross-coupling utility |

Key Observations:

- Electronic Effects: The trifluoroacetyl group in C₈H₅F₃INO withdraws electron density, making the aniline NH more acidic compared to the cyclopropylethyl derivative, which may donate slight electron density through alkyl substitution .

- Functional Group Diversity : The pyridinylethyl substituent in C₁₃H₁₃IN₂ introduces a heteroaromatic ring, enabling metal coordination or hydrogen bonding, unlike the purely aliphatic cyclopropylethyl group .

Biological Activity

N-(1-cyclopropylethyl)-2-iodoaniline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of inflammatory pathways. This article examines the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12IN

- Molecular Weight : 277.11 g/mol

- IUPAC Name : this compound

This compound features a cyclopropylethyl group attached to an aniline moiety with an iodine substituent at the para position. The presence of the iodine atom is significant as it can enhance the compound's biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Secretion : The compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as TNFα and IL-2, with reported IC50 values ranging from 1 mM to 5 mM. This inhibition suggests potential applications in treating inflammatory diseases and conditions characterized by excessive cytokine production .

- Anticancer Activity : Preliminary studies demonstrate that this compound can reduce tumor growth in various cancer models. For instance, it has been evaluated in A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Biological Assays and Efficacy

The efficacy of this compound has been assessed through various biological assays:

| Assay Type | Target Cell Lines | Efficacy Observed | IC50 Values |

|---|---|---|---|

| Cytokine Secretion | - | Inhibition of TNFα and IL-2 | Up to 5 mM |

| Anticancer Activity | A549 (Lung Cancer) | Reduced cell viability | Not specified |

| MCF-7 (Breast Cancer) | Induction of apoptosis | Not specified |

Case Studies

- Inflammation Model : In a study examining the effects on inflammatory pathways, this compound was administered to models exhibiting elevated IL-17 levels. The compound successfully reduced cytokine levels, indicating its potential as a therapeutic agent for autoimmune diseases such as psoriasis and rheumatoid arthritis .

- Cancer Treatment : A recent investigation into novel derivatives similar to this compound highlighted its anticancer properties. The study reported significant tumor growth inhibition in animal models treated with the compound, suggesting its viability as a lead candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(1-cyclopropylethyl)-2-iodoaniline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves:

Iodination : Direct iodination of aniline derivatives using reagents like N-iodosuccinimide (NIS) under acidic conditions.

Protection/Functionalization : The cyclopropylethyl group is introduced via alkylation or reductive amination. For steric hindrance mitigation, bulky base catalysts (e.g., i-Pr2NEt) or Pd(OAc)2/Ph3P systems are recommended .

- Critical Parameters : Temperature (80–120°C), solvent polarity (DMF or THF), and exclusion of moisture to prevent dehalogenation.

- Yield Optimization : Electron-rich aryl iodides often require Boc protection (–NH2 → –N(Boc)) to prevent side reactions .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry (e.g., <sup>3</sup>J coupling for cyclopropyl protons). <sup>1</sup>H-<sup>13</sup>C HMBC identifies through-space correlations between iodine and adjacent substituents .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (expected: ~275 g/mol).

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropylethyl group influence cross-coupling reactions (e.g., Sonogashira or Ullmann-type)?

- Mechanistic Insights :

- Steric Hindrance : The cyclopropylethyl group reduces Pd catalyst accessibility, necessitating ligand tuning (e.g., XPhos instead of PPh3) .

- Electronic Effects : The electron-donating cyclopropyl ring stabilizes intermediates in Cu-catalyzed C–N couplings but may slow oxidative addition in Pd systems.

- Case Study : Ullmann-type reactions with CuI/L-proline achieve C–N bond formation at 110°C, but extended reaction times (72 h) are required for cyclopropylethyl-containing substrates .

Q. What strategies resolve contradictions in reactivity between this compound and analogous halogenated anilines?

- Data Contradiction Analysis :

| Substrate | Reaction (Yield) | Conditions |

|---|---|---|

| 2-Iodoaniline | 41% (Ullmann) | CuI, L-proline, 72 h |

| N-Boc-2-iodoaniline | 85% (Pd coupling) | Pd(OAc)2, 24 h |

| Target Compound | <50% (Ullmann) | CuI, L-proline, 96 h |

- Resolution : Steric bulk in the target compound necessitates Boc protection of the amine or alternative ligands (e.g., BINAP) to enhance catalytic efficiency.

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., C–H activation)?

- Methods :

- DFT Calculations : Evaluate Fukui indices to identify electrophilic/nucleophilic sites. The iodine atom directs ortho C–H activation, while the cyclopropylethyl group sterically blocks para positions.

- MD Simulations : Assess conformational flexibility of the cyclopropylethyl group in solvent environments (e.g., DMSO vs. toluene) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Case Study : The iodine atom serves as a leaving group in Pd-catalyzed cyclizations. For example:

- Indole Synthesis : React with (2S,3R)-configured alkenes under Pd catalysis to form tetracyclic benzodiazepinones (85% yield) .

- Diazepinone Formation : Intramolecular condensation post C–N coupling yields fused heterocycles (e.g., benzothieno-benzodiazepinones) .

Safety and Stability

Q. What are the stability and storage requirements for this compound?

- Guidelines :

- Light Sensitivity : Store in amber vials at –20°C to prevent iodine dissociation.

- Moisture Control : Use molecular sieves in anhydrous DMF or THF.

- Decomposition Risks : Monitor for color changes (yellow → brown), indicating iodide release .

Experimental Design

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

- Checklist :

Catalyst-Ligand Mismatch : Test Pd<sup>0</sup>/Pd<sup>II</sup> systems with bulky ligands (e.g., SPhos).

Oxygen Sensitivity : Use Schlenk lines for degassing.

Substrate Purity : Verify via TLC (Rf ~0.4 in hexane/EtOAc 7:3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.